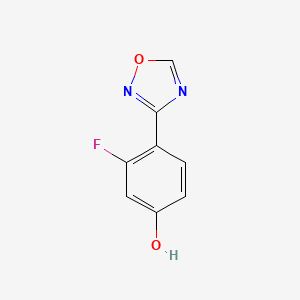
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is a compound that features a fluorine atom, a phenol group, and a 1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a fluorinated benzaldehyde with amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can inhibit enzymes like thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar biological activities.
3-Fluoro-4-(1,2,5-oxadiazol-3-YL)phenol: A structural isomer with different reactivity.
3-Amino-4-(1,2,4-oxadiazol-3-YL)phenol: A derivative with an amino group instead of a fluorine atom.
Uniqueness
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the phenol group and the oxadiazole ring provides a versatile scaffold for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
3-fluoro-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-5(12)1-2-6(7)8-10-4-13-11-8/h1-4,12H |
Clave InChI |
VDHDDCDSWTUNLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C2=NOC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


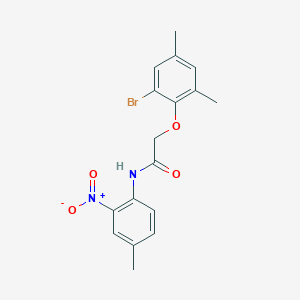
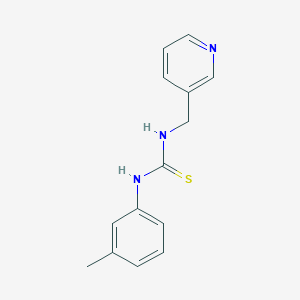
![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)
![2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12456263.png)


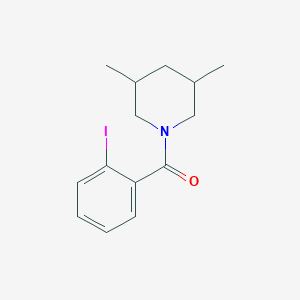
![N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12456294.png)
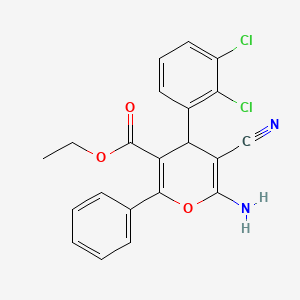

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B12456302.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456323.png)
